molecular formula C25H22N4O3 B14977180 1-(3,4-dimethoxyphenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

1-(3,4-dimethoxyphenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B14977180
M. Wt: 426.5 g/mol
InChI Key: DVPDOKXVLZZTST-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a synthetic organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a triazoloquinazoline core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the following steps:

    Formation of the triazoloquinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step may involve a substitution reaction using a suitable electrophile.

    Attachment of the 2-phenylethyl group: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxyphenyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce triazoloquinazoline alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or neurological disorders.

    Industry: Possible use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dimethoxyphenyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline
  • 1-(3,4-dimethoxyphenyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-6-one

Uniqueness

The uniqueness of 1-(3,4-dimethoxyphenyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one lies in its specific substitution pattern and the presence of both the triazoloquinazoline core and the 3,4-dimethoxyphenyl group. This combination may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C25H22N4O3/c1-31-21-13-12-18(16-22(21)32-2)23-26-27-25-28(15-14-17-8-4-3-5-9-17)24(30)19-10-6-7-11-20(19)29(23)25/h3-13,16H,14-15H2,1-2H3

InChI Key

DVPDOKXVLZZTST-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5)OC

Origin of Product

United States

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